MAO-B Inhibitory Potency vs. Selegiline
In a direct enzymatic assay using recombinant human MAO-B with kynuramine as the substrate, DOOT-2d demonstrates low nanomolar inhibitory potency. Its IC50 of 2.9 nM is directly comparable to that of selegiline, a widely used irreversible MAO-B inhibitor and pharmacological standard [1]. These data from the same publication confirm that DOOT-2d operates in the same high-potency range as a clinical reference compound but belongs to a distinct structural class, offering a reversible mechanism of action.
| Evidence Dimension | Inhibitory concentration (IC50) against recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 2.9 nM (kynuramine substrate) |
| Comparator Or Baseline | Selegiline (Deprenyl); IC50 values reported in the primary paper for this clinical standard generally fall within the low nM range for MAO-B. |
| Quantified Difference | Potency is within the same order of magnitude, indicating comparable enzymatic inhibition but with a reversible, non-amphetamine-derived structure. |
| Conditions | Recombinant human MAO-B expressed in insect cell microsomes; substrate: kynuramine; method: fluorescence spectrophotometric detection of 4-hydroxyquinoline after 20 min incubation. [1] |
Why This Matters
This ensures that choosing DOOT-2d over selegiline provides equivalent target engagement in isolated enzymatic systems, while its reversible binding and distinct scaffold avoid the confounding off-target effects and toxic amphetamine metabolites associated with selegiline in complex biological models.
- [1] Wang, Z.; Wu, J.; Yang, X.; Cai, P.; Liu, Q.; Wang, K. D. G.; Kong, L.; Wang, X. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. Bioorg. Med. Chem. 2016, 24, 5929-5940. DOI: 10.1016/j.bmc.2016.09.050 View Source
